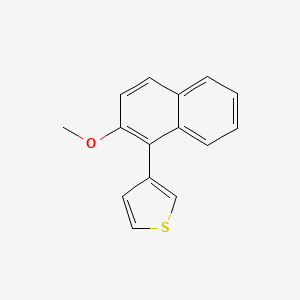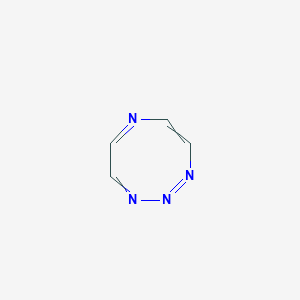
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione is an organic compound that features a cyclohexane ring substituted with a bromo and fluoro phenyl group and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione typically involves the reaction of 2-bromo-4-fluorobenzene with cyclohexanone in the presence of a thionating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, facilitating the nucleophilic attack on the bromo-fluorobenzene. The thionating agent, such as Lawesson’s reagent or phosphorus pentasulfide, is then introduced to convert the carbonyl group to a thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium tert-butoxide), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).
Major Products
Substitution: Products with substituted nucleophiles replacing the bromo or fluoro groups.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Cyclohexane derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione involves its interaction with molecular targets through its functional groups. The bromo and fluoro groups can participate in halogen bonding, while the thione group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluorophenylcyclohexane: Lacks the thione group, resulting in different reactivity and applications.
2-(2-Bromo-4-fluorophenyl)cyclohexanone: Contains a carbonyl group instead of a thione group, leading to different chemical properties and reactivity.
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-ol:
Uniqueness
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
917614-19-8 |
|---|---|
Molekularformel |
C12H12BrFS |
Molekulargewicht |
287.19 g/mol |
IUPAC-Name |
2-(2-bromo-4-fluorophenyl)cyclohexane-1-thione |
InChI |
InChI=1S/C12H12BrFS/c13-11-7-8(14)5-6-9(11)10-3-1-2-4-12(10)15/h5-7,10H,1-4H2 |
InChI-Schlüssel |
VYIATLSDBSLNTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=S)C(C1)C2=C(C=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



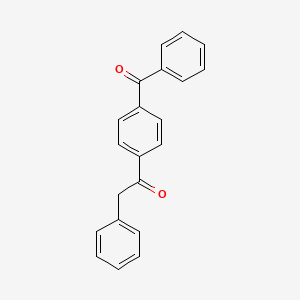

![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
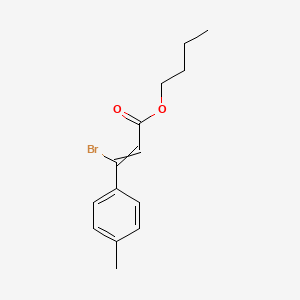
![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)


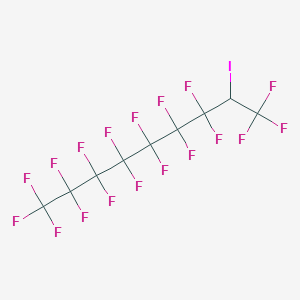
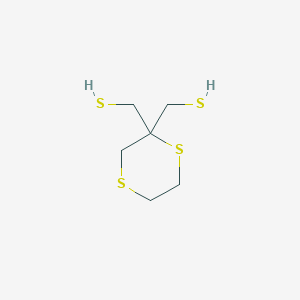
![1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14193880.png)
